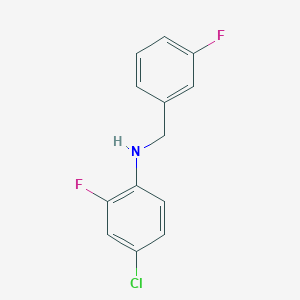

4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline

Description

Significance of Aniline (B41778) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. researchgate.netnbinno.com The aniline scaffold is a privileged structure, frequently appearing in a vast array of industrially significant compounds, including dyes, polymers, and agrochemicals. wikipedia.orgquora.com In medicinal chemistry, the aniline motif is of paramount importance, forming the core of numerous pharmaceutical agents. researchgate.netslideshare.net Its prevalence is attributed to several key features:

Versatile Reactivity : The amino group (–NH2) attached to the benzene (B151609) ring can readily undergo a variety of chemical transformations, such as alkylation, acylation, and diazotization, allowing for the construction of complex molecular architectures. wikipedia.orgslideshare.net

Hydrogen Bonding Capability : The amino group can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets like proteins and enzymes. researchgate.net

Structural Rigidity and Planarity : The aromatic ring provides a rigid framework, which can be crucial for orienting other functional groups in a specific spatial arrangement to achieve desired biological activity.

The utility of aniline derivatives is evident in their incorporation into drugs such as paracetamol and sulfonamides. researchgate.netslideshare.net The ability to easily modify the aniline ring through substitution allows chemists to fine-tune the electronic and steric properties of a molecule, making it a cornerstone in the development of new therapeutic agents. acs.org

Strategic Importance of Halogenation (Chlorine and Fluorine) in Modulating Molecular Properties

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical properties. nih.govnih.gov This process, known as halogenation, can profoundly impact a molecule's behavior. nih.govacs.org Approximately 20% of all pharmaceutical compounds are halogenated, highlighting the significance of this chemical modification. tandfonline.com

Key Effects of Halogenation:

| Property | Effect of Fluorine | Effect of Chlorine |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and absorption. nih.gov | Also increases lipophilicity, often to a greater extent than fluorine. |

| Metabolic Stability | Blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life. nih.govnih.gov | Can also block metabolic pathways, though fluorine is often preferred due to its smaller size. nih.gov |

| Binding Affinity | Can form favorable interactions, including hydrogen bonds and halogen bonds, with biological targets, enhancing binding affinity. acs.orgnih.gov | Capable of forming strong halogen bonds, contributing to ligand-target stability. nih.govacs.org |

| Acidity/Basicity | The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups. nih.govacs.org | Influences electronic properties through inductive effects. |

| Conformation | The small size of fluorine allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can influence molecular conformation. nih.govacs.org | Its larger size can introduce steric bulk, influencing the molecule's shape and interaction with binding sites. nih.gov |

In the context of 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline, the presence of three halogen atoms (one chlorine and two fluorine) at specific positions suggests a deliberate design to optimize its molecular properties for a particular application, likely as a synthetic intermediate for more complex target molecules. nih.gov

Research Trajectory and Potential Research Avenues for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential research applications. It is most likely utilized as a key intermediate in multi-step synthetic pathways.

The synthesis of related N-benzylaniline derivatives often involves the reaction of a substituted aniline with a substituted benzyl (B1604629) halide or alcohol. dergipark.org.trprepchem.comorgsyn.org For instance, a plausible synthesis for the title compound could involve the reaction of 4-chloro-2-fluoroaniline (B1294793) with 3-fluorobenzyl bromide.

Potential Research Avenues:

Medicinal Chemistry : Given the prevalence of halogenated anilines in drug discovery, this compound could serve as a precursor for the synthesis of novel kinase inhibitors, antibacterial agents, or other biologically active molecules. nih.govgoogle.comnih.gov The specific halogenation pattern may be designed to target a particular enzyme's binding pocket.

Materials Science : Aniline derivatives are used in the synthesis of conducting polymers and other advanced materials. slideshare.net The fluorine and chlorine atoms could impart specific electronic or physical properties to polymers derived from this compound.

Agrochemicals : Many herbicides and fungicides contain halogenated aromatic structures. wikipedia.orgquora.com Research could explore the potential of derivatives of this compound as new crop protection agents.

The compound's molecular formula is C13H11ClFN, and it has a molecular weight of approximately 251.7 g/mol . guidechem.com Its structure suggests it is a building block designed for further chemical modification.

Overview of Research Methodologies in Complex Organic Compound Studies

The study of complex organic compounds like this compound involves a suite of sophisticated analytical and spectroscopic techniques to determine their structure, purity, and properties. sciencemadness.org

Common Methodologies in Organic Compound Research:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for structure elucidation. 1H, 13C, and 19F NMR would be particularly relevant for this compound. acs.orgacs.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.govacs.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. |

| Chromatography (GC, HPLC) | Used to separate the compound from reaction mixtures and to assess its purity. uga.edu |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, revealing bond lengths, bond angles, and conformation. |

| Computational Chemistry | Theoretical methods are used to predict molecular properties, reaction mechanisms, and spectroscopic data, aiding in structural assignment and understanding reactivity. nih.govacs.orgorgsynlab.com |

These methods, often used in combination, provide a comprehensive characterization of a new chemical entity, which is a prerequisite for any further investigation into its potential applications. sciencemadness.org

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-10-4-5-13(12(16)7-10)17-8-9-2-1-3-11(15)6-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETBLEQWHTXEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline

The creation of the C-N bond is the cornerstone of synthesizing this compound. Several methodologies are available, each with its own set of advantages and limitations. These strategies primarily revolve around N-alkylation and N-arylation reactions.

N-alkylation of 4-chloro-2-fluoroaniline (B1294793) with a suitable 3-fluorobenzyl precursor is a direct and common approach. This can be achieved through various chemical transformations.

Reductive amination offers a straightforward method for the synthesis of the target molecule. This process involves the reaction of 4-chloro-2-fluoroaniline with 3-fluorobenzaldehyde (B1666160) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, with sodium triacetoxyborohydride often being preferred for its mildness and tolerance of a wide range of functional groups. purdue.edu

Reaction Scheme for Reductive Amination:

A representative scheme for the synthesis of this compound via reductive amination.

Another widely employed strategy is the nucleophilic substitution reaction between 4-chloro-2-fluoroaniline and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl chloride or 3-fluorobenzyl bromide). In this SN2 reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. google.comnih.gov

Key Parameters for Nucleophilic Substitution:

| Parameter | Typical Conditions |

| Aniline | 4-Chloro-2-fluoroaniline |

| Benzyl (B1604629) Precursor | 3-Fluorobenzyl chloride or 3-Fluorobenzyl bromide |

| Base | Potassium carbonate, Sodium carbonate, Triethylamine |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Room temperature to elevated temperatures |

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to couple 4-chloro-2-fluoroaniline with a 3-fluorobenzyl halide. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. beilstein-journals.orgepa.gov Sterically hindered phosphine ligands, such as XPhos, have been shown to be particularly effective for this type of transformation. beilstein-journals.orgnih.gov A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also required. nih.gov This method is known for its high functional group tolerance and broad substrate scope. wikipedia.orgresearchgate.net

Components of the Buchwald-Hartwig Amination:

| Component | Example | Role |

| Aryl Halide | 4-Chloro-2-fluoroaniline | Substrate |

| Amine | 3-Fluorobenzylamine | Coupling Partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | XPhos, BINAP | Stabilizes catalyst, promotes reaction |

| Base | NaOt-Bu, Cs₂CO₃ | Activates amine, neutralizes acid |

| Solvent | Toluene, Dioxane | Reaction medium |

The successful synthesis of this compound relies on the availability of high-quality starting materials. Therefore, the efficient synthesis of the key building blocks, 4-chloro-2-fluoroaniline and a suitable 3-fluorobenzyl precursor, is of paramount importance.

Synthesis of 4-Chloro-2-fluoroaniline:

Several synthetic routes to 4-chloro-2-fluoroaniline have been reported. A common approach involves the reduction of the corresponding nitro compound, 4-chloro-2-fluoronitrobenzene. nbinno.com This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. chemicalbook.com Another method involves the hydrolysis of 4-chloro-2-fluoroacetanilide with a base like sodium hydroxide. prepchem.com

Synthesis of 3-Fluorobenzyl Halides:

3-Fluorobenzyl halides, such as 3-fluorobenzyl chloride and 3-fluorobenzyl bromide, are key reagents for the N-alkylation of 4-chloro-2-fluoroaniline. 3-Fluorobenzyl bromide can be synthesized from fluorobenzene (B45895) through a one-step bromomethylation process. chemicalbook.com 3-Fluorobenzyl chloride can be prepared from 3-fluorotoluene (B1676563) through a reaction with tetrachloromethane and methanol (B129727) in the presence of an iron catalyst. chemicalbook.com

Precursor Synthesis and Halogenation Techniques for Building Blocks

Fluoro-de-diazoniation of Anilines (Balz–Schiemann Reaction and Variants)

The introduction of a fluorine atom onto an aromatic ring is often accomplished via the Balz–Schiemann reaction, a reliable method for converting primary aromatic amines into aryl fluorides. wikipedia.orgbyjus.com This transformation proceeds through a diazonium tetrafluoroborate (B81430) intermediate, which upon thermal or photochemical decomposition, yields the desired aryl fluoride (B91410), nitrogen gas, and boron trifluoride. byjus.comorganic-chemistry.org

The synthesis of the 4-chloro-2-fluoroaniline core of the target molecule can be envisioned using this methodology. A potential synthetic route involves starting with 3-chloroaniline, which undergoes acetylation, nitration, and deprotection to yield 4-chloro-2-nitroaniline. This intermediate can then be subjected to the Balz–Schiemann reaction to introduce the fluorine atom, followed by reduction of the nitro group to the amine. researchgate.net

The key steps of the Balz-Schiemann reaction are:

Diazotization : The primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com

Precipitation : Addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt. byjus.com

Decomposition : The isolated diazonium salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. nih.gov

Modern variations of this reaction may employ other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide improved yields. wikipedia.orgbyjus.com Furthermore, conducting the reaction in low- or non-polar solvents such as chlorobenzene (B131634) or hexane (B92381) has been shown to improve the pyrolysis and photolysis of the diazonium salts, allowing for effective fluorination at lower temperatures. nih.gov

Table 1: Key Features of the Balz-Schiemann Reaction

| Step | Description | Typical Reagents |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl |

| Salt Formation | Precipitation of the diazonium salt with a fluoride source. | HBF₄ |

| Decomposition | Thermal or photochemical decomposition to the aryl fluoride. | Heat or UV light |

Selective Chlorination and Fluorination Methodologies

Achieving the specific 4-chloro-2-fluoro substitution pattern on the aniline ring requires highly regioselective halogenation methods. The directing effects of the amine group (or a protected form like an acetamide) and any existing halogens on the ring are crucial.

Selective Fluorination : Direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine. byjus.com Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are widely used under milder conditions. The regioselectivity of these reactions is highly dependent on the substituents already present on the aromatic ring. researchgate.netnih.gov For instance, in 2-aminopyridine (B139424) systems, the amino group directs the fluorination, and the position of the fluorine atom is influenced by other substituents. nih.gov Enzymatic fluorination using S-adenosylmethionine (SAM)-dependent fluorinases represents an emerging environmentally friendly alternative, with research focused on enhancing the enzyme's specificity for fluorination over chlorination. rsc.org

Selective Chlorination : Electrophilic chlorination of anilines is often so rapid that it can lead to multiple substitutions. To control this, the strongly activating amino group is typically protected, for example, as an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled, stepwise halogenation. For the synthesis of the target compound's precursor, selective chlorination of 2-fluoroaniline (B146934) (or its protected form) at the para-position would be required. Reagents like N-chlorosuccinimide (NCS) or thionyl chloride can be used for selective chlorination. cuny.edu A method using LiCl as a chlorine source in the presence of Selectfluor has been established for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines. nih.gov

Mechanistic Investigations of Chemical Reactivity

The reactivity of this compound is a composite of the properties of its halogenated aniline ring, the secondary amine linker, and the fluorinated benzyl group.

Oxidation Mechanisms of Substituted Anilines (e.g., Ferrate(VI) Oxidation)

Substituted anilines are susceptible to oxidation, and their mechanism of degradation is of environmental and chemical interest. Ferrate(VI) (Fe(VI), FeO₄²⁻) is a strong oxidizing agent used in water treatment to degrade organic pollutants like substituted anilines. nih.govacs.org

Density functional theory (DFT) studies have shown that the primary oxidation of substituted anilines by ferrate(VI) proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govbohrium.comnih.gov The reaction involves the abstraction of a hydrogen atom from the amino group by the ferrate(VI) species, leading to the formation of an aniline radical. nih.gov This radical is a crucial intermediate from which all subsequent products, such as azobenzene, nitrosobenzene, and nitrobenzene, are formed. nih.govresearchgate.net

The presence of electron-withdrawing substituents, such as chlorine and fluorine on the aniline ring, influences the reaction rate. These substituents affect the electronic properties of the aniline molecule, which in turn impacts the energy barrier of the HAT process. acs.orgresearchgate.net Studies indicate that the type of substituent has a more significant influence on the reaction than its position on the ring. bohrium.comnih.gov

Table 2: Ferrate(VI) Oxidation of Substituted Anilines

| Aspect | Description | Reference |

| Primary Mechanism | Hydrogen Atom Transfer (HAT) from the amine group. | nih.gov |

| Key Intermediate | Substituted aniline radical. | nih.govnih.gov |

| Common Products | Azobenzene, Nitrosobenzene, Nitrobenzene. | nih.gov |

| Substituent Effect | Electron-withdrawing groups influence reaction rates. | acs.orgresearchgate.net |

Protonation Behavior and Basicity of N-Benzylaniline Derivatives

The basicity of the nitrogen atom in N-benzylaniline derivatives is a key determinant of their chemical behavior, particularly their ability to act as nucleophiles or bases. The availability of the nitrogen lone pair for protonation is influenced by both electronic and steric factors. iucr.orgresearchgate.net

In N-benzylaniline, the lone pair on the nitrogen is delocalized into the aniline's aromatic ring through resonance, which reduces its basicity compared to aliphatic amines like benzylamine, where the lone pair is localized. quora.comquora.com The presence of electron-withdrawing groups significantly impacts this basicity.

For this compound, three electron-withdrawing halogen atoms are present:

4-Chloro and 2-Fluoro groups : These groups on the aniline ring withdraw electron density via the inductive effect, making the nitrogen lone pair less available for protonation and thus decreasing the compound's basicity.

3-Fluoro group : The fluorine on the benzyl ring also has an electron-withdrawing inductive effect, which further reduces the electron density at the nitrogen atom, albeit to a lesser extent than the substituents on the aniline ring.

Derivatization of the aromatic system allows for the fine-tuning of the basicity and nucleophilicity of the nitrogen atom. iucr.orgresearchgate.net Therefore, this compound is expected to be a significantly weaker base than N-benzylaniline itself.

Electrophilic Aromatic Substitution Patterns on Halogenated Phenyl Rings

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents on the ring. byjus.com Halogen substituents (F, Cl) are deactivating yet ortho, para-directing. youtube.commasterorganicchemistry.com

Deactivating Nature : Halogens are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect. This reduces the ring's nucleophilicity and makes it less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.com

Ortho, Para-Directing Effect : Halogens possess lone pairs of electrons that can be donated to the ring through resonance (a +M effect). This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. byjus.com This resonance stabilization outweighs the inductive deactivation in determining the position of substitution.

In the case of the 4-chloro-2-fluoroaniline moiety, the available positions for further electrophilic substitution are C3, C5, and C6. The powerful ortho, para-directing amino group would strongly favor substitution at position 6 (ortho to the amine and meta to the chlorine) and position 3 (meta to both halogens and meta to the amine). The directing effects of the two halogens and the secondary amine group would compete to determine the final substitution pattern.

Acylation and Other Derivatization Reactions of the Secondary Amine Functionality

The secondary amine in this compound is a key site for derivatization. It can readily undergo reactions typical of secondary amines, such as acylation.

Acylation : This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. The reaction results in the formation of an amide. This transformation is often used to protect the amine functionality or to introduce new functional groups into the molecule.

For example, acylation with acetyl chloride would yield N-(4-chloro-2-fluorophenyl)-N-(3-fluorobenzyl)acetamide. The nucleophilicity of the secondary amine is reduced by the electron-withdrawing groups on the attached phenyl rings, which may necessitate slightly more forcing reaction conditions compared to the acylation of more electron-rich anilines.

Other derivatization reactions could include alkylation, sulfonylation (reaction with a sulfonyl chloride to form a sulfonamide), or reactions with isocyanates to form ureas. These transformations allow for the structural modification of the parent compound, enabling the synthesis of a diverse range of derivatives.

Emerging Synthetic Techniques for Halogenated Amines

The synthesis of halogenated amines, a critical component in medicinal chemistry and materials science, is continually evolving. Researchers are moving beyond traditional methods to develop more efficient, sustainable, and versatile strategies. These emerging techniques often provide access to complex molecular architectures under milder conditions, with higher yields and greater functional group tolerance. This section explores two such advanced methodologies: photoinduced difluoroalkylation and mechanochemical synthesis, which represent significant progress in the field of fluorine chemistry.

Photoinduced Methodologies for Difluoroalkylation of Anilines

The introduction of the difluoroalkyl group into aniline scaffolds is a key strategy in drug discovery. Photoinduced methodologies have emerged as a powerful tool for this transformation, offering mild and sustainable alternatives to traditional transition-metal-catalyzed reactions. acs.orgnih.govacs.org These methods utilize visible light to trigger the desired chemical reactions, often without the need for an external photocatalyst. nih.govrsc.org

A significant advancement in this area is the direct difluoroalkylation of C(sp²)–H bonds in anilines under catalyst-free conditions. nih.govrsc.org This approach is noted for its operational simplicity and broad substrate scope. nih.govrsc.org Mechanistic studies suggest that the reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex between the aniline and a difluoroalkyl bromide. nih.govrsc.org The photoexcitation of this EDA complex initiates a single-electron transfer (SET) process, leading to the generation of the necessary radical intermediates for the difluoroalkylation of the aniline ring. acs.orgnih.gov

In addition to catalyst-free approaches, organophotocatalytic systems provide an effective means for the difluoroalkylation of anilines. acs.org For instance, Eosin Y, an organic dye, can act as a photocatalyst under visible light irradiation. acs.orgnih.gov The proposed mechanism involves the photoexcited Eosin Y promoting the formation of a difluoroalkyl radical from a precursor. nih.gov This radical then reacts with the aniline to yield the desired product. nih.gov These photoinduced methods are compatible with a range of anilines, including those with electron-rich and moderately electron-withdrawing groups. acs.org

The table below summarizes representative results from photoinduced difluoroalkylation of various aniline derivatives.

| Aniline Derivative | Fluoroalkylating Agent | Method | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | Ethyl difluoroiodoacetate | EDA Complex Formation | 89% | acs.org |

| para-iodo N,N-dimethylaniline | Ethyl difluoroiodoacetate | EDA Complex Formation | Good | acs.org |

| Aniline | Perfluoroalkyl Iodide | Rose Bengal Photocatalysis | Good | conicet.gov.ar |

| Anilines with Electron-Donating Groups (e.g., OCH3) | Perfluoroalkyl Iodide | Rose Bengal Photocatalysis | Excellent | conicet.gov.ar |

Mechanochemical Synthesis of Fluorinated Imines and Amines

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and highly efficient route for the synthesis of fluorinated imines and amines. researchgate.netmdpi.comnih.gov This solvent-free approach, often carried out by manual grinding or ball milling, aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.comresearchgate.net

The synthesis of fluorinated imines via mechanochemistry typically involves the manual grinding of equimolar amounts of a fluorinated aldehyde and an aniline derivative at room temperature. researchgate.netnih.gov This method is remarkably fast, with reactions often reaching completion in as little as 15 minutes, producing the desired imines in good to excellent yields. mdpi.comnih.gov The yields are often comparable or superior to those obtained through conventional solvent-based methods. researchgate.netmdpi.com

This technique demonstrates a broad substrate scope, accommodating various anilines and chiral benzylamines. researchgate.netnih.gov The reactivity is influenced by the electronic properties of the amine; stronger nucleophiles, such as amines with electron-donating groups, tend to give the highest yields. mdpi.com However, amines with electron-withdrawing substituents also produce good yields. mdpi.com The resulting imines are often of high purity and may not require further purification. mdpi.com The structures of these compounds are typically confirmed using NMR spectroscopy. researchgate.netmdpi.comnih.gov

The fluorinated imines synthesized through this method are valuable intermediates that can be subsequently reduced to the corresponding fluorinated amines, thus providing a two-step mechanochemical pathway to this important class of compounds. This approach is particularly useful for preparing versatile intermediates for the synthesis of drugs and other fine chemicals. mdpi.comnih.gov

The following table presents data on the mechanochemical synthesis of various fluorinated imines.

| Amine Reactant | Aldehyde Reactant | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Various Anilines | Variously Fluorinated Benzaldehydes | 15 min | Good-to-Excellent | researchgate.netmdpi.comnih.gov |

| Chiral Benzylamines | Variously Fluorinated Benzaldehydes | 15 min | High | researchgate.netmdpi.comnih.gov |

| Amines with Electron-Donating Groups | Fluorinated Benzaldehydes | ~10-15 min | Highest Yields | mdpi.com |

| Amines with Electron-Withdrawing Groups | Fluorinated Benzaldehydes | 15 min | Good Yields | mdpi.com |

Sophisticated Spectroscopic and Crystallographic Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interactions:A published FT-IR spectrum, which would provide the specific vibrational frequencies (in cm⁻¹) for the functional groups of this molecule, could not be found.

Without access to peer-reviewed articles or spectral database entries containing the experimental characterization of 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline, any attempt to generate the requested detailed article with data tables would be conjectural and would not meet the required standards of scientific accuracy.

Based on a thorough search of available scientific literature, detailed experimental data specifically for the compound This compound , as required by the provided outline, is not available.

Specifically, there are no published studies presenting:

Raman spectroscopic analysis for this compound.

X-ray crystallographic data , which is essential for determining its solid-state molecular geometry and intermolecular interactions.

Without primary crystallographic and spectroscopic data, it is not possible to provide a scientifically accurate and verifiable analysis of the following points requested in the outline:

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Influence of Substituents on Molecular Planarity:An analysis of how the chloro- and fluoro- substituents affect the aromatic ring orientations and overall planarity cannot be conducted without the foundational crystal structure data.

Therefore, the generation of a detailed and accurate article strictly adhering to the requested structure and focusing solely on "this compound" cannot be fulfilled at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies provide deep insights into the molecule's geometry, stability, and reactivity.

Optimization of Molecular Geometry and Conformational Landscape

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline, which has several rotatable bonds, this analysis would be extended to explore its conformational landscape. This involves identifying various stable conformers (different spatial arrangements of the atoms) and their relative energies to understand which shapes the molecule is most likely to adopt.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's stability; a larger gap generally implies higher stability and lower reactivity.

Electrostatic Potential (ESP) Surface Analysis for Reaction Site Identification

The Electrostatic Potential (ESP) surface is a map of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. This analysis is invaluable for identifying the reactive sites of a molecule.

Prediction of pKa Values for Aniline (B41778) Nitrogen

The pKa value is a measure of the acidity of a particular atom in a molecule. For this compound, a key property of interest would be the pKa of the aniline nitrogen. This value indicates the ease with which the nitrogen atom can be protonated or deprotonated, which is fundamental to its behavior in chemical reactions and biological systems. Computational methods can be used to predict this value by calculating the energy change associated with the protonation/deprotonation process.

Molecular Dynamics and Conformational Sampling

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment (such as a solvent) at an atomistic level. This technique is particularly useful for sampling the vast conformational space of flexible molecules and understanding their dynamic properties, which are often crucial for their function.

Exploration of Conformational Flexibility and Rotational Barriers

Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of the molecule. By systematically rotating key bonds and calculating the corresponding energy, a conformational map can be generated. This map reveals the low-energy (stable) and high-energy (transitional) conformations.

The energy required to rotate around a specific bond is known as the rotational barrier. These barriers are crucial for understanding the molecule's dynamic behavior and its ability to adopt different shapes. For N-benzylaniline derivatives, the rotation around the C-N bond is of particular interest as it governs the relative orientation of the two aromatic rings.

Illustrative Data Table: Calculated Rotational Barriers for a Hypothetical N-benzylaniline Derivative

| Bond Rotated | Dihedral Angle (degrees) | Energy Barrier (kcal/mol) |

| C(aryl)-N | 0 | 5.2 |

| N-C(benzyl) | 0 | 3.8 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformational preferences of a molecule. Solvents can stabilize or destabilize certain conformations based on factors like polarity and hydrogen bonding capacity.

Computational models can simulate these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. These simulations can predict how the conformational equilibrium of this compound might shift in different solvent environments, which is crucial for understanding its behavior in various chemical and biological systems.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or property-based descriptors of a series of compounds and their biological activity or chemical properties, respectively.

Derivation of Electronic and Steric Descriptors

A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors quantify various aspects of the molecule's structure and electronics.

Electronic Descriptors: These describe the electronic properties of the molecule, such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Partial atomic charges: These describe the distribution of charge within the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including:

Molecular weight: The total mass of the molecule.

Molecular volume and surface area: These describe the space occupied by the molecule.

Topological indices: These are numerical descriptors derived from the molecular graph.

Illustrative Data Table: Selected Molecular Descriptors for a Hypothetical Aniline Derivative

| Descriptor | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| Dipole Moment (Debye) | 2.5 |

| Molecular Volume (ų) | 250.1 |

| Polar Surface Area (Ų) | 12.03 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Correlation of Molecular Descriptors with Observed Chemical Phenomena

Once a set of descriptors has been calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR/QSPR model. This model takes the form of an equation that relates the descriptors to an observed property, such as reaction rate, binding affinity, or toxicity.

For a series of aniline derivatives, these models could be used to predict their chemical reactivity or potential biological activity based on their calculated descriptors. However, no specific QSAR/QSPR studies involving this compound have been identified in the reviewed literature.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Molecular Interactions with Model Receptors or Enzymes (without biological outcome)

In the context of drug discovery, molecular docking is often used to predict how a small molecule like this compound might bind to the active site of a protein receptor or enzyme. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The results of a docking simulation can provide valuable insights into the potential interactions between the ligand and the protein, such as:

Hydrogen bonds: These are crucial for the specificity of binding.

Van der Waals forces: These are weaker, non-specific interactions.

Pi-pi stacking: Interactions between aromatic rings.

By analyzing the predicted binding mode, researchers can hypothesize about the key residues in the protein's active site that are important for ligand recognition. This information can guide the design of new molecules with improved binding properties. It is important to note that while docking can predict binding modes, it does not provide information about the biological outcome of this binding.

Illustrative Data Table: Predicted Interactions from a Hypothetical Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 85 | Hydrogen Bond | 2.1 |

| PHE 212 | Pi-Pi Stacking | 3.5 |

| LEU 78 | Hydrophobic | 4.2 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Halogen-π Interactions and Other Non-Covalent Forces in Binding

Computational and theoretical investigations into the binding characteristics of this compound reveal the critical role of halogen-π interactions and other non-covalent forces. These interactions are fundamental to the molecule's ability to engage with biological targets and are influenced by the specific arrangement of its halogen substituents.

The electronic landscape of this compound is significantly shaped by its substituents. The chlorine and fluorine atoms on the aniline ring act as electron-withdrawing groups, which modulates the electron density of the aromatic system. Theoretical studies on halosubstituted anilines indicate that halogen substituents contribute to the displacement of π-electrons on the ring. researchgate.net This electronic perturbation is crucial for the formation of specific non-covalent interactions.

A key interaction for this molecule is the halogen-π bond, a directional, non-covalent interaction between the chlorine atom on the aniline ring and a π-system of a binding partner. The chlorine atom, due to the "σ-hole" phenomenon, possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-Cl covalent bond, allowing it to act as an electrophile and interact favorably with electron-rich π systems. etamu.edunih.gov High-level ab initio calculations on model systems, such as benzene-chlorohydrocarbon complexes, have determined the interaction energy of a typical C-Cl...π bond to be in the range of -2.01 to -2.66 kcal/mol, with an average interatomic distance of approximately 3.6 Å. The primary attractive force in such interactions is attributed to dispersion forces.

The substituents on both the halogen-bond donor (the 4-chloro-2-fluoroaniline (B1294793) moiety) and the π-system acceptor influence the strength of this interaction. The presence of the electron-withdrawing fluorine atom at the ortho position of the aniline ring is expected to enhance the positive character of the σ-hole on the chlorine atom, thereby strengthening the halogen-π bond. etamu.eduresearchgate.net

To quantify the contributions of these non-covalent forces, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed. These methods allow for the calculation of interaction energies and the analysis of the electronic properties of the interacting molecules. Symmetry-Adapted Perturbation Theory (SAPT) can further be used to decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. For halogen-π interactions, both electrostatic and dispersion components are found to be the main stabilizing contributors. researchgate.net

The following table summarizes the key non-covalent interactions anticipated for this compound and their estimated energetic contributions based on computational studies of analogous systems.

| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) | Key Geometric Parameters |

| Halogen-π Bond | 4-Chloro-2-fluoroaniline (Cl) & Aromatic Ring (π-system) | -2.5 to -4.5 | C-Cl···π distance: ~3.4 - 3.8 Å |

| π-π Stacking | 3-Fluorobenzyl Ring & Aromatic Ring | -1.5 to -3.0 | Inter-planar distance: ~3.5 - 4.0 Å |

| Hydrogen Bond | Aniline N-H & Acceptor Atom (e.g., Oxygen) | -3.0 to -6.0 | N-H···O distance: ~2.8 - 3.2 Å |

| C-H···π Interaction | Benzyl (B1604629) C-H & Aromatic Ring | -0.5 to -1.5 | C-H···π distance: ~3.5 - 4.0 Å |

These theoretical investigations underscore the multifaceted nature of the non-covalent interactions governing the binding of this compound. The interplay of a robust halogen-π bond, supplemented by π-stacking and other weaker forces, provides a structural basis for its molecular recognition properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Halogen Substituent Effects on Molecular Behavior

The presence and positioning of halogen atoms on the aniline (B41778) ring of 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline are critical determinants of its chemical and physical properties.

Positional Isomerism and Its Impact on Electronic and Steric Properties

The specific substitution pattern of the aniline ring, with a chlorine atom at the 4-position and a fluorine atom at the 2-position, significantly influences the molecule's electronic and steric characteristics. The relative positions of these halogens create a unique distribution of electron density and steric bulk.

Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R). mdpi.com The interplay between these opposing effects is highly dependent on their position. The fluorine at the ortho-position and chlorine at the para-position results in a complex electronic landscape across the aniline ring. Generally, halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). lumenlearning.com

| Substituent Position | Electronic Effect | Steric Effect |

|---|---|---|

| 2-Fluoro | Strong -I, Weak +R | Significant steric hindrance near the nitrogen |

| 4-Chloro | Strong -I, Moderate +R | Moderate steric bulk distal to the nitrogen |

Influence of Fluorine and Chlorine on Electron Density Distribution

The distinct electronegativities and resonance capabilities of fluorine and chlorine differentially modulate the electron density of the aniline ring. Fluorine, being the most electronegative element, exerts a powerful inductive effect, pulling electron density away from the carbon atom to which it is attached. acs.org Chlorine is also strongly electronegative but to a lesser extent than fluorine.

Role of the N-Benzyl Moiety in Defining Conformational Space

The N-(3-fluorobenzyl) group is not a mere appendage but plays a crucial role in determining the three-dimensional shape and flexibility of the molecule.

Impact on Molecular Flexibility and Aromatic Ring Orientations

The methylene (B1212753) bridge (-CH2-) between the nitrogen atom and the benzyl (B1604629) ring introduces a degree of conformational flexibility. This allows the two aromatic rings—the dichlorofluoroaniline and the fluorobenzyl moieties—to adopt various spatial orientations relative to one another. The rotational barriers around the C-N and N-C bonds will dictate the preferred conformations in different environments. nih.gov

Design Strategies for Modulating Reactivity and Selectivity through Structural Variation

The structure of this compound can be systematically modified to fine-tune its chemical reactivity and biological selectivity.

Bioisosteric Replacements and Their Chemical Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. ufrj.br For the target molecule, several bioisosteric replacements could be considered to modulate its properties.

Halogen Swapping: Replacing the chlorine or fluorine atoms with other halogens (e.g., bromine, iodine) or with pseudo-halides (e.g., trifluoromethyl, cyano) would significantly alter the electronic and steric profile of the molecule. u-tokyo.ac.jp For instance, replacing chlorine with a trifluoromethyl group would introduce a much stronger electron-withdrawing group with increased lipophilicity.

Aniline Ring Analogs: The entire 4-chloro-2-fluoroaniline (B1294793) moiety could be replaced with other aromatic or heteroaromatic systems that mimic its size, shape, and electronic properties. This is a common strategy to overcome potential metabolic liabilities associated with the aniline group. spirochem.comcambridgemedchemconsulting.com

Benzyl Group Modifications: The 3-fluorobenzyl group could be replaced with other substituted benzyl groups or different aromatic systems to explore a wider range of conformational space and potential interactions.

| Original Group | Potential Bioisostere | Chemical Implication |

|---|---|---|

| Chlorine | Bromine | Increased size and polarizability, similar electronic effects |

| Fluorine | Hydroxyl Group | Introduction of hydrogen bonding capability |

| Aniline Ring | Pyridine Ring | Altered basicity and potential for different interactions |

| Benzyl Group | Thienylmethyl Group | Introduction of a heteroaromatic system with different electronic properties |

Insufficient Information Available to Generate Requested Article

The performed searches aimed to uncover studies detailing the exploration of this compound as a foundational structure for developing new molecules. However, the search results did not provide any specific examples of derivative synthesis, associated biological activities, or principles of molecular design derived from this particular compound.

Without access to research that explicitly discusses the modification of the this compound scaffold and the resulting impact on chemical or biological properties, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. The creation of data tables and a detailed discussion on its role as a core scaffold, as requested, is therefore unachievable based on the currently available information.

Further investigation into proprietary or less accessible chemical databases might be necessary to find information on this specific compound and its applications in chemical synthesis and drug discovery.

Future Research Directions and Advanced Applications in Chemical Sciences

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of diarylamines and N-aryl benzylamines is a cornerstone of modern organic chemistry, and the development of environmentally benign and efficient methods is a primary goal. Future research concerning 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Modern, more sustainable approaches that could be adapted for this specific molecule include:

Metal-Free Synthesis: Novel one-pot, metal-free strategies have been developed for preparing diarylamines from readily available starting materials like aromatic aldehydes and anilines. acs.org These methods avoid the use of transition metals, thereby eliminating concerns about toxicity and residual metal contamination in the final product. acs.org A potential route could involve the reaction of 4-chloro-2-fluoroaniline (B1294793) with 3-fluorobenzaldehyde (B1666160), followed by in-situ reduction.

Dehydrogenative Coupling: Acceptorless dehydrogenative aromatization, often catalyzed by nanoparticles like gold-palladium alloys, presents a highly atom-economical pathway. nih.govsemanticscholar.orgrsc.org Such catalytic systems can create diarylamines from substrates like anilines and cyclohexanones, generating only hydrogen and ammonia (B1221849) as byproducts. nih.govsemanticscholar.org This highlights an environmentally benign transformation pathway. nih.govsemanticscholar.org

Dehydrative N-Benzylation: Gold(III)-catalyzed dehydrative N-benzylation of anilines with benzylic alcohols in water is another promising atom-economical process. thieme.de This method is performed under mild conditions and produces water as the sole co-product, aligning with the principles of green chemistry. thieme.de Adapting this for this compound would involve reacting 4-chloro-2-fluoroaniline with 3-fluorobenzyl alcohol.

These advanced synthetic strategies offer pathways to produce this compound and its analogues with higher efficiency, lower environmental impact, and greater adherence to the principles of green chemistry.

Application in Advanced Materials Science

The rigid structure and tunable electronic properties of this compound make it an intriguing candidate for the development of advanced materials. The presence of multiple fluorine atoms is particularly significant, as fluorination can dramatically alter physical properties such as thermal stability, mesomorphic behavior, and electronic characteristics.

Liquid Crystals: Schiff bases, which can be readily formed by the condensation of an aniline (B41778) with an aldehyde, are widely used as ligands in coordination chemistry and are known to form stable complexes with most transition metals. nih.govresearchgate.net The introduction of fluorine-containing groups, such as the trifluoromethyl group, into N-benzylideneaniline structures has been shown to influence liquid crystalline behavior. nih.gov Research has demonstrated that Schiff bases derived from fluorinated anilines can exhibit various liquid crystal phases. nih.govresearchgate.net Future work could involve synthesizing imine derivatives of this compound to investigate their potential as new liquid crystalline materials, where the polarity and shape imparted by the halogen atoms could induce or modify mesophases.

Polymers with Specific Electronic Properties: Fluorinated polyanilines are a class of polymers with interesting electronic and optical properties. ossila.com Aniline derivatives serve as essential monomers for creating these advanced materials. ossila.com 4-Chloro-2-fluoroaniline, a precursor to the title compound, is noted as a building block for synthesizing fluorinated polyanilines via methods like Buchwald-Hartwig amination. ossila.com Consequently, this compound could be explored as a functional monomer or dopant in polymerization reactions. The resulting polymers could possess unique properties, such as altered conductivity, enhanced thermal stability, and specific optical responses, making them suitable for applications in electronics and photonics.

Mechanistic Enzymology and Biochemical Pathway Probing

While many aniline derivatives are investigated for direct therapeutic applications, this compound also holds promise as a molecular probe for studying biological systems. Its specific chemical features can be leveraged to understand enzyme mechanisms and map biochemical pathways at a molecular level.

Structurally related compounds, such as 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] pyrimidine (B1678525) derivatives, have been designed as potent inhibitors of protein kinases like the epidermal growth factor receptor (EGFR) and ErbB-2. nih.gov This known bioactivity suggests that the 4-chloro-N-(fluorobenzyl)aniline scaffold can interact with specific enzyme active sites.

Future research could therefore utilize this compound not as a drug candidate itself, but as a tool for:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the effects on enzyme inhibition, researchers can map the topology and electronic requirements of an enzyme's active site. The distinct electronic nature and positioning of the halogen atoms provide precise points for probing interactions like hydrogen bonding and halogen bonding.

Biochemical Pathway Probing: A radiolabeled or fluorescently tagged version of this compound could be synthesized to trace its interactions within cellular systems. This would allow for the identification of its binding partners and help elucidate its role in modulating specific signaling pathways, providing valuable insights into complex biological processes.

Exploration as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom and aromatic π-systems of this compound make it a suitable candidate for use as a ligand in coordination chemistry. Schiff bases derived from anilines are particularly noted for their ability to form stable complexes with a wide range of transition metals. nih.govresearchgate.net

The electronic properties of the resulting metal complexes can be finely tuned by the substituents on the aniline and benzyl (B1604629) rings. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would modulate the electron density at the coordinating nitrogen atom. This electronic tuning is critical in catalysis, as it can influence the reactivity and selectivity of the metal center.

Future research directions include:

Synthesis of Novel Metal Complexes: The compound could be used to synthesize new coordination complexes with various transition metals (e.g., palladium, copper, nickel, rhodium).

Catalytic Applications: These novel complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic environment created by the fluorinated ligand could lead to unique catalytic performance, potentially enabling challenging chemical reactions or improving selectivity compared to existing catalysts.

Q & A

Q. What synthetic methodologies are optimized for preparing 4-Chloro-2-fluoro-N-(3-fluorobenzyl)aniline?

The compound is typically synthesized via condensation and reduction steps. For example, a practical route involves:

- Step 1 : Condensation of 1-(chloromethyl)-3-fluorobenzene with a nitro-substituted precursor (e.g., 2-chloro-4-nitrophenol) using potassium carbonate as a base catalyst .

- Step 2 : Reduction of the nitro group to an amine using Fe/NHCl, achieving an 82% overall yield .

- Characterization : TLC (for reaction monitoring), melting point analysis, and H-NMR for structural confirmation .

Q. Key Considerations :

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Chromatography : TLC monitors reaction progress; HPLC ensures purity (>97% as per commercial standards) .

- Spectroscopy : H-NMR confirms substitution patterns (e.g., benzyl and aromatic protons). FTIR verifies functional groups (e.g., C-Cl, C-F stretches) .

- Elemental Analysis : Validates stoichiometric composition (e.g., halogen content via combustion analysis) .

Q. How do halogen substituents influence the electrochemical properties of polyaniline derivatives synthesized from this compound?

- Effect on Conductivity : Substituted anilines like this compound reduce electrical conductivity in copolymers with aniline due to steric and electronic effects. For example, poly(2-fluoroaniline) shows 10× lower conductivity than polyaniline .

- Electrochemical Behavior : Cyclic voltammetry in acidic media reveals redox peaks shifted by halogen electron-withdrawing effects, altering polymer stability .

Q. Research Implications :

- Design of conductive polymers requires balancing substituent effects for targeted applications (e.g., sensors, corrosion inhibitors).

Q. What challenges arise in microbial degradation of halogenated aniline derivatives like this compound?

- Enzyme Specificity : Aniline dioxygenase, key in biodegradation, struggles with multi-halogenated substrates due to steric hindrance and reduced binding affinity .

- Degradation Pathways : Fluorine and chlorine substituents may resist oxidative cleavage, leading to persistent metabolites. Studies on similar compounds show incomplete mineralization in soil .

Q. Methodological Approach :

Q. How does the compound’s stability vary under different storage or reaction conditions?

Q. Experimental Design :

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Drug Impurity Profiling : It is identified as a potential impurity in kinase inhibitors (e.g., quinazoline-based drugs). Analytical methods like LC-MS/MS are critical for detection at ppm levels .

- Synthetic Intermediate : Used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce fluorinated benzyl groups .

Q. Case Study :

- A derivative, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a precursor to antitumor agents, highlighting the structural importance of halogen placement .

Q. Are there contradictions in reported synthetic yields or properties for this compound?

Q. Resolution Strategy :

Q. Key Takeaways :

- Synthesis and characterization require optimization of cost, scalability, and analytical rigor.

- Halogen substituents significantly alter electrochemical and biological behavior, necessitating tailored experimental designs.

- Contradictions in data highlight the need for reproducible methodologies and interdisciplinary validation (e.g., synthetic chemistry paired with computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.